Enloplatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

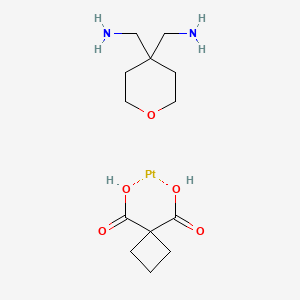

L'enloplatin est un agent antinéoplasique à base de platine, principalement étudié pour son potentiel dans le traitement du cancer de l'ovaire résistant au platine . Il s'agit d'un composé hydrosoluble et il est connu pour son activité minimale dans certains types de cancer, comme le cancer de l'ovaire . L'this compound est un complexe de coordination de platine avec deux ligands bidentates : une amine contenant un tétrahydropyrane et l'acide cyclobutane dicarboxylique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'enloplatin est synthétisé par coordination du platine avec ses ligands. Le processus implique la réaction de sels de platine avec les ligands appropriés dans des conditions contrôlées. Les ligands utilisés sont une amine contenant un tétrahydropyrane et l'acide cyclobutane dicarboxylique .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'this compound ne soient pas largement documentées, l'approche générale implique des techniques de chimie de coordination à grande échelle. Ces méthodes garantissent la pureté et la constance du composé, ce qui est crucial pour son application dans les traitements médicaux .

Analyse Des Réactions Chimiques

Types de réactions : L'enloplatin subit diverses réactions chimiques, notamment :

Réactions de substitution : Où les ligands du complexe de coordination peuvent être remplacés par d'autres ligands.

Réactions d'oxydation et de réduction : Impliquant des changements dans l'état d'oxydation du centre de platine.

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des nucléophiles qui peuvent remplacer les ligands existants dans le complexe.

Réactions d'oxydation et de réduction : Nécessitent souvent des agents oxydants ou réducteurs spécifiques dans des conditions contrôlées.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent de la nature des réactifs et des conditions spécifiques utilisées. Par exemple, les réactions de substitution peuvent donner de nouveaux complexes de platine avec différents ligands .

4. Applications de la recherche scientifique

Chimie : Comme composé modèle pour l'étude de la chimie de coordination et du comportement des complexes de platine.

Biologie : Étudié pour ses interactions avec les molécules biologiques, telles que l'ADN.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et matériaux à base de platine.

5. Mécanisme d'action

L'this compound exerce ses effets en se liant à l'ADN et en formant des liaisons croisées, ce qui inhibe la réplication et la transcription de l'ADN. Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Les cibles moléculaires de l'this compound comprennent l'ADN et diverses protéines impliquées dans les voies de réparation de l'ADN .

Composés similaires :

- Cisplatine

- Carboplatine

- Oxaliplatine

- Zéniplatine

- Picoplatine

- Miboplatine

- Sébriplatine

- Spiroplatine

- Iproplatine

- Ormaplatine

Comparaison : L'this compound est unique par sa structure de ligand spécifique, qui comprend une amine contenant un tétrahydropyrane et l'acide cyclobutane dicarboxylique. Cette structure influence sa pharmacocinétique et sa pharmacodynamique, ce qui la distingue des autres composés à base de platine . Contrairement à certains autres médicaments à base de platine, l'this compound a montré une néphrotoxicité, une neurotoxicité et une ototoxicité minimales, mais il provoque une myélosuppression dose-limitante .

Applications De Recherche Scientifique

Clinical Applications

-

Treatment of Ovarian Cancer :

- Enloplatin was specifically designed for use in patients with platinum-refractory ovarian cancer. In a phase II study involving 18 patients, a partial response was observed in one patient, with a median survival of 9.4 months . However, the overall efficacy was deemed minimal, indicating that while it may have some therapeutic potential, it is not a frontline treatment option.

-

Pharmacokinetics :

- The pharmacokinetic profile of this compound resembles that of carboplatin, which suggests that the cyclobutanedicarboxylato ligand significantly influences its behavior in plasma . The drug's elimination half-life ranges from approximately 52 to 56 hours in blood plasma, which allows for sustained exposure in patients receiving treatment .

-

Side Effects and Toxicity :

- This compound's side effects are primarily related to myelosuppression, which is dose-limiting. Nephrotoxicity is also noted but remains manageable . Unlike other platinum-based drugs, this compound does not exhibit significant neurotoxicity or ototoxicity, making it a potentially safer alternative for certain patient populations .

Comparative Analysis with Other Platinum-Based Drugs

| Drug | Efficacy | Main Side Effects | Cross-Resistance |

|---|---|---|---|

| This compound | Minimal in ovarian cancer | Myelosuppression, nephrotoxicity | Carboplatin, zeniplatin |

| Carboplatin | Effective in various cancers | Myelosuppression, nephrotoxicity | Limited cross-resistance |

| Cisplatin | Broad efficacy | Nephrotoxicity, neurotoxicity | High resistance in some tumors |

| Oxaliplatin | Effective for colorectal cancer | Peripheral neuropathy | Some resistance mechanisms |

Case Studies and Research Findings

- Phase II Study Insights :

-

Potential Modifications :

- Research into modifying platinum compounds has been ongoing to enhance their efficacy and reduce systemic toxicity. Strategies include the development of novel delivery systems and combination therapies that could potentially improve outcomes for patients resistant to traditional platinum therapies .

- Nanotechnology Applications :

Mécanisme D'action

Enloplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA repair pathways .

Comparaison Avec Des Composés Similaires

- Cisplatin

- Carboplatin

- Oxaliplatin

- Zeniplatin

- Picoplatin

- Miboplatin

- Sebriplatin

- Spiroplatin

- Iproplatin

- Ormaplatin

Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .

Activité Biologique

Enloplatin is a novel platinum-based antineoplastic agent that has shown promise in the treatment of various cancers, particularly those resistant to traditional platinum therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.

This compound is characterized as a coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA). The CBDCA ligand is similar to that of carboplatin, which influences its pharmacokinetic properties significantly .

The mechanism of action for platinum-based drugs, including this compound, involves several critical steps:

- Transmembrane Transport : this compound enters tumor cells via passive diffusion and transport proteins such as organic cation transporters (OCT1-3) and copper transporter 1 (CTR1).

- Hydration-Dissociation : Once inside the cell, it undergoes hydration to form reactive cationic species.

- Target Migration : These species migrate to the nucleus.

- DNA Binding : this compound forms intra- and interstrand crosslinks with DNA, primarily targeting the N7 position of guanine bases. This binding interferes with DNA replication and transcription, leading to apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has similar absorption characteristics to carboplatin. Studies have shown that this compound's distribution and elimination half-life are comparable to those of other platinum-based drugs, which is crucial for determining dosing regimens in clinical settings .

Case Study Overview

A notable clinical study evaluated the efficacy of this compound in patients with platinum-refractory ovarian cancer. In this phase II trial involving 18 evaluable patients, participants received intravenous infusions of this compound over 1.5 hours. The study aimed to determine the drug's effectiveness and safety profile .

Results Summary:

| Study Parameter | Outcome |

|---|---|

| Number of Patients | 18 |

| Complete Response | 1 patient (5.6%) |

| Partial Response | 3 patients (16.7%) |

| Stable Disease | 9 patients (50%) |

| Progressive Disease | 5 patients (27.8%) |

| Adverse Effects | Mild to moderate; manageable |

The results indicated a modest response rate, with approximately 22.3% of patients achieving either a complete or partial response . Adverse effects were primarily hematological, aligning with common side effects associated with platinum-based therapies.

Comparative Efficacy

In comparison to established agents like cisplatin and carboplatin, this compound exhibits a unique profile that may enhance its effectiveness against resistant cancer types. Research indicates that modifications in ligand structure can lead to improved selectivity for tumor cells and reduced toxicity profiles .

Propriétés

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYEDWZHRMBOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does enloplatin exert its anti-tumor effects?

A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.

Q2: What is the role of glutathione (GSH) in this compound resistance?

A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]

Q3: How is this compound metabolized and eliminated from the body?

A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.

Q4: What is the current clinical status of this compound?

A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.